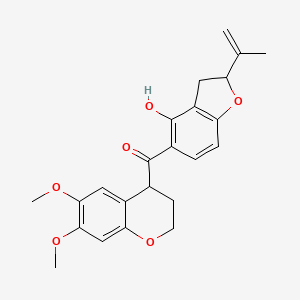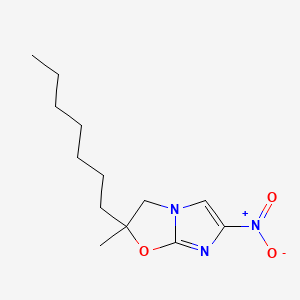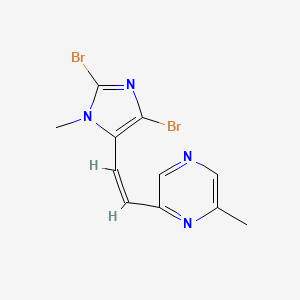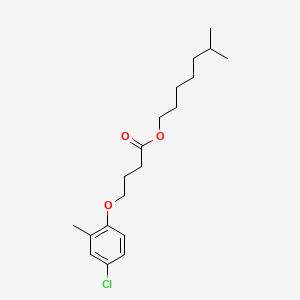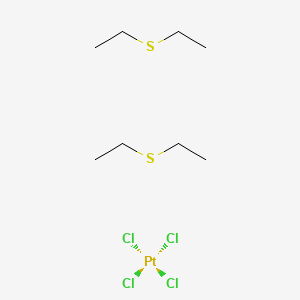
Tetrachlorobis(1,1'-thiobis(ethane))platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachlorobis(1,1’-thiobis(ethane))platinum is a platinum-based compound with the molecular formula C8H20Cl4PtS2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrachlorobis(1,1’-thiobis(ethane))platinum typically involves the reaction of platinum salts with 1,1’-thiobis(ethane) in the presence of chlorine. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of Tetrachlorobis(1,1’-thiobis(ethane))platinum follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrachlorobis(1,1’-thiobis(ethane))platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert Tetrachlorobis(1,1’-thiobis(ethane))platinum to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands like phosphines and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce various platinum-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Tetrachlorobis(1,1’-thiobis(ethane))platinum has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in chemotherapy and other medical treatments.
Wirkmechanismus
The mechanism of action of Tetrachlorobis(1,1’-thiobis(ethane))platinum involves its interaction with molecular targets such as DNA and proteins. The compound can form complexes with these biomolecules, leading to various biological effects. The pathways involved include the inhibition of DNA replication and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in chemotherapy.
Oxaliplatin: A platinum compound with a different ligand structure used in cancer treatment.
Comparison: Tetrachlorobis(1,1’-thiobis(ethane))platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55903-50-9 |
|---|---|
Molekularformel |
C8H20Cl4PtS2 |
Molekulargewicht |
517.3 g/mol |
IUPAC-Name |
ethylsulfanylethane;tetrachloroplatinum |
InChI |
InChI=1S/2C4H10S.4ClH.Pt/c2*1-3-5-4-2;;;;;/h2*3-4H2,1-2H3;4*1H;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
WPILFWLWHNPLEX-UHFFFAOYSA-J |
Kanonische SMILES |
CCSCC.CCSCC.Cl[Pt](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


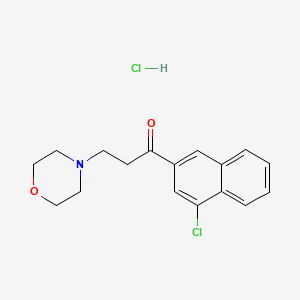
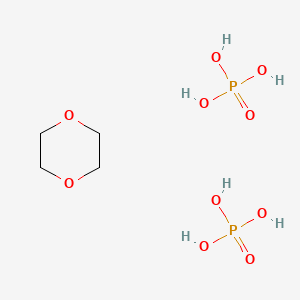
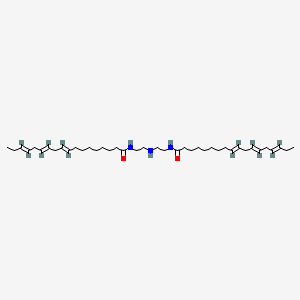
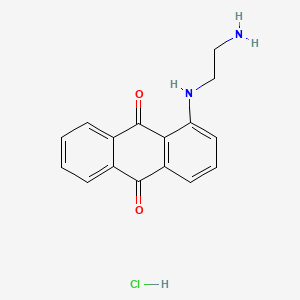
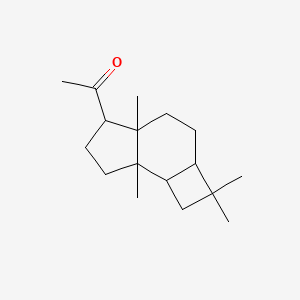

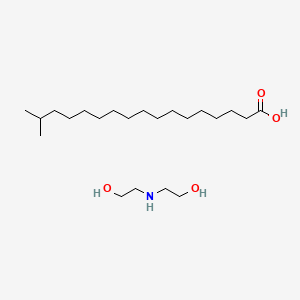
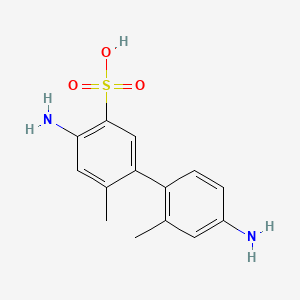
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
